Benzenesulfonamide, 4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl-
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Overview
Description
Benzenesulfonamide, 4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- is a complex organic compound that features a benzenesulfonamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the hydroxyphenyl, methyleneamino, tetrazolyl, and thiazolyl groups under controlled conditions. Common reagents include sulfonyl chlorides, amines, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Benzenesulfonamide, 4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide derivatives: Compounds with similar core structures but different substituents.
Hydroxyphenyl derivatives: Compounds featuring the hydroxyphenyl group.
Tetrazolyl derivatives: Compounds containing the tetrazolyl group.
Thiazolyl derivatives: Compounds with the thiazolyl moiety.
Uniqueness
What sets Benzenesulfonamide, 4-(((2-hydroxyphenyl)methylene)amino)-N-(2-(1H-tetrazol-5-yl)ethyl)-N-2-thiazolyl- apart is the combination of these functional groups in a single molecule, which imparts unique chemical and biological properties
Properties
CAS No. |
78311-68-9 |
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Molecular Formula |
C19H17N7O3S2 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]-N-[2-(2H-tetrazol-5-yl)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H17N7O3S2/c27-17-4-2-1-3-14(17)13-21-15-5-7-16(8-6-15)31(28,29)26(19-20-10-12-30-19)11-9-18-22-24-25-23-18/h1-8,10,12-13,27H,9,11H2,(H,22,23,24,25) |
InChI Key |
UBILLQYRXPKMHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4)O |
Origin of Product |
United States |
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